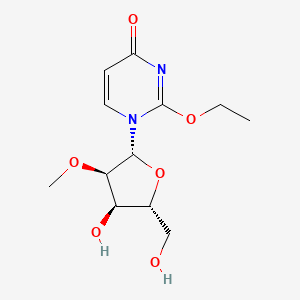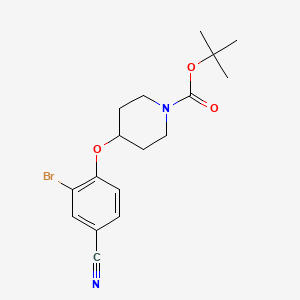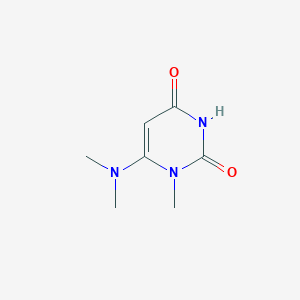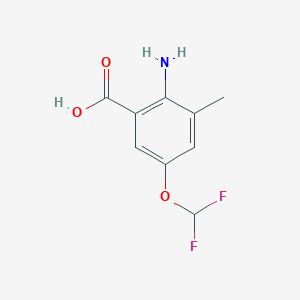
2-Ethoxy-1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrimidinones. This compound features a pyrimidine ring fused with a tetrahydrofuran moiety, which is further substituted with various functional groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidin-4(1H)-one typically involves multi-step organic synthesis. The key steps may include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as urea and β-dicarbonyl compounds.
Introduction of the tetrahydrofuran moiety: This step might involve the use of carbohydrate derivatives, which are cyclized under acidic or basic conditions.
Functional group modifications: The ethoxy, hydroxy, and methoxy groups are introduced through selective reactions using reagents like ethyl iodide, methanol, and protective group strategies.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents. Scale-up processes are designed to ensure safety, cost-effectiveness, and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to carbonyl compounds using reagents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The pyrimidine ring can be reduced to dihydropyrimidine using hydrogenation catalysts.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or Jones reagent.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its structural similarity to nucleosides.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidin-4(1H)-one would depend on its specific biological target. Generally, such compounds can:
Inhibit enzymes: By mimicking the natural substrate or binding to the active site.
Interact with nucleic acids: By intercalating between DNA bases or inhibiting polymerases.
Modulate signaling pathways: By binding to receptors or other proteins involved in cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxy-1-(β-D-ribofuranosyl)pyrimidin-4(1H)-one: Similar structure with a ribofuranosyl moiety.
2-Methoxy-1-(β-D-ribofuranosyl)pyrimidin-4(1H)-one: Similar structure with a methoxy group instead of ethoxy.
2-Hydroxy-1-(β-D-ribofuranosyl)pyrimidin-4(1H)-one: Similar structure with a hydroxy group.
Uniqueness
2-Ethoxy-1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidin-4(1H)-one is unique due to its specific combination of functional groups and stereochemistry, which can influence its biological activity and chemical reactivity.
Propriétés
IUPAC Name |
2-ethoxy-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O6/c1-3-19-12-13-8(16)4-5-14(12)11-10(18-2)9(17)7(6-15)20-11/h4-5,7,9-11,15,17H,3,6H2,1-2H3/t7-,9-,10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNRDRCBHUXJKX-QCNRFFRDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=O)C=CN1C2C(C(C(O2)CO)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC(=O)C=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-1-(2-fluorobenzyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8194221.png)
![6-Bromo-1-(2,4-difluorobenzyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8194231.png)
![6-Bromo-1-(4-fluorobenzyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8194235.png)





![5-Bromo-1-triisopropylsilyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8194265.png)




